

reactivity of 2-Fluoro-6-methylbenzoyl chloride

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoyl chloride

Cat. No.: B1388809

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An In-depth Technical Guide to the Reactivity of **2-Fluoro-6-methylbenzoyl Chloride**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
A Senior Application Scientist

Abstract

2-Fluoro-6-methylbenzoyl chloride is a key substituted acyl chloride whose reactivity is governed by a delicate interplay of electronic and steric effects. This guide provides a comprehensive analysis of its chemical behavior, focusing on the mechanistic principles that dictate its utility in modern organic synthesis. We will explore its core reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions, provide validated experimental protocols, and highlight its critical role as a building block in the synthesis of complex molecules, most notably the FDA-approved drug Avacopan. This document is intended to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.

Introduction: The Molecular Architecture of 2-Fluoro-6-methylbenzoyl Chloride

2-Fluoro-6-methylbenzoyl chloride (CAS No: 535961-78-5) is a disubstituted benzoyl chloride that has garnered significant interest in the pharmaceutical industry.^[1] Its structure is characterized by an acyl chloride functional group flanked by two ortho substituents: a fluorine atom and a methyl group. This unique arrangement is not merely decorative; it is the primary determinant of the molecule's reactivity profile.

- **Electronic Effects:** The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride inherently more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride.[\[2\]](#)
- **Steric Hindrance:** The presence of both the fluorine and methyl groups in the ortho positions creates significant steric congestion around the reactive carbonyl center. This steric shield can modulate the rate of reaction, favoring approaches by smaller, less hindered nucleophiles and influencing regioselectivity in certain reactions.[\[3\]](#)

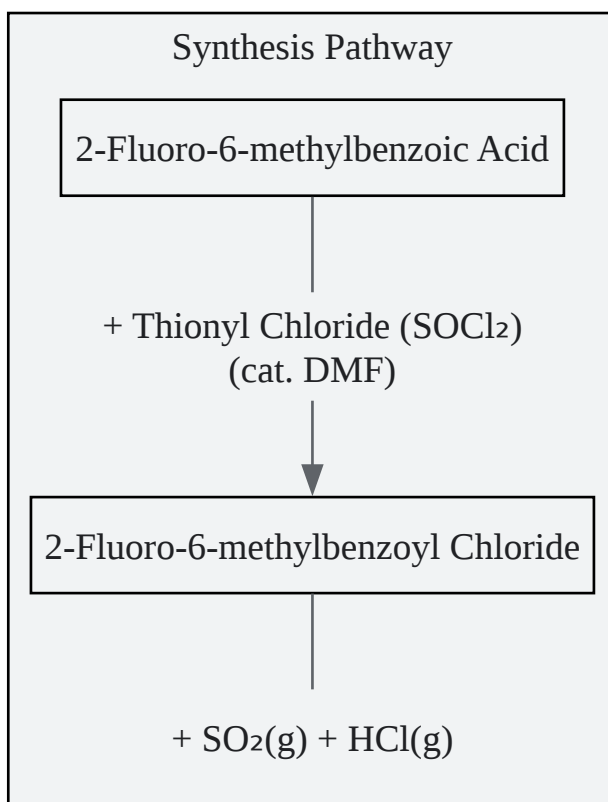
This guide will dissect how these competing factors—electronic activation and steric hindrance—are harnessed to achieve specific synthetic outcomes.

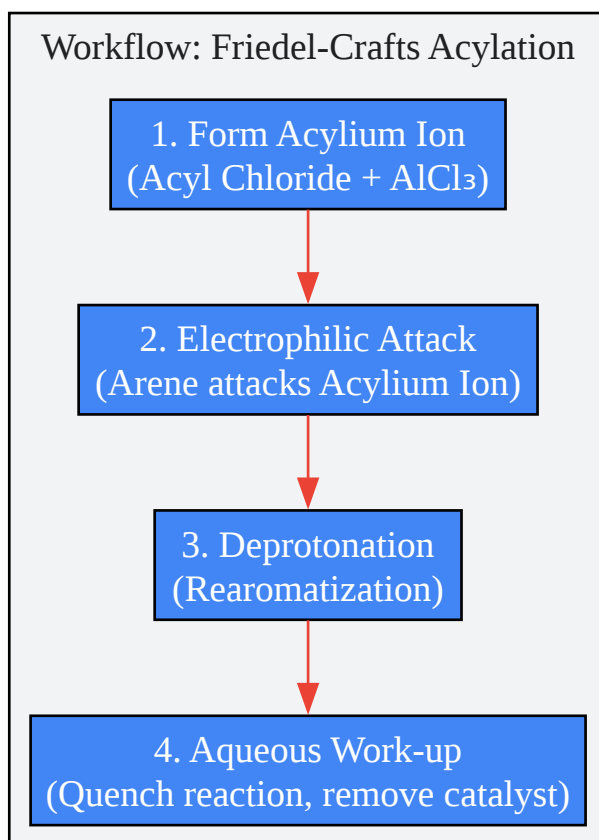
Table 1: Physicochemical Properties of 2-Fluoro-6-methylbenzoyl Chloride

Property	Value	Reference(s)
CAS Number	535961-78-5	[1] [4] [5] [6]
Molecular Formula	C ₈ H ₆ ClFO	[4] [5]
Molecular Weight	172.59 g/mol	[4] [5]
Appearance	Liquid or Solid or Semi-solid	
Boiling Point	204.9 ± 20.0 °C at 760 mmHg	[7] [8]
Density	1.3 ± 0.1 g/cm ³	[7]
Purity	Typically ≥95%	[5]

Synthesis of 2-Fluoro-6-methylbenzoyl Chloride

The most direct and common synthesis of **2-fluoro-6-methylbenzoyl chloride** involves the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[\[9\]](#) Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl).[\[10\]](#)





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